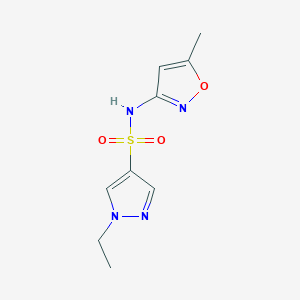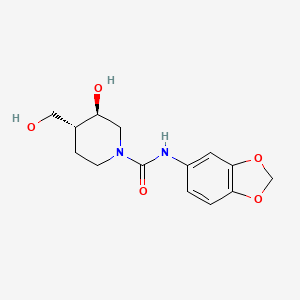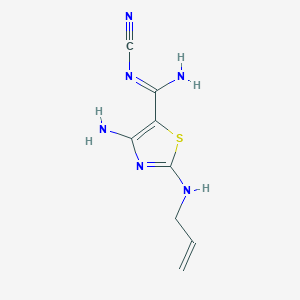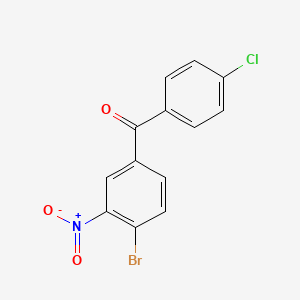![molecular formula C20H34N2O2 B5499561 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5499561.png)
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic derivative of amantadine, which is an antiviral drug. Memantine is used to treat Alzheimer's disease and other neurological disorders.
作用机制
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide works by blocking the activity of NMDA receptors, which are involved in the transmission of glutamate. By blocking these receptors, this compound reduces the excessive activation of glutamate, which can lead to neurotoxicity and cell death. This mechanism of action is different from other drugs used to treat Alzheimer's disease, such as acetylcholinesterase inhibitors, which work by increasing the availability of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. It has also been shown to improve motor function in patients with Parkinson's disease. In addition, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide is that it has a relatively low toxicity profile, which makes it a safe drug to use in clinical trials. However, this compound has a short half-life, which means that it needs to be administered multiple times a day to maintain therapeutic levels in the body. In addition, this compound can interact with other drugs, which may limit its use in combination therapies.
未来方向
There are several areas of research that are currently being explored with 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide. One area is the use of this compound in combination with other drugs to treat Alzheimer's disease. Another area is the use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is ongoing research into the mechanisms of action of this compound, which may lead to the development of more effective drugs for the treatment of neurodegenerative diseases.
合成方法
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide can be synthesized by reacting 1-adamantanecarboxylic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with 3,5-dimethylbenzoyl chloride to yield this compound.
科学研究应用
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It is believed to improve cognitive function by regulating the activity of glutamate, which is an important neurotransmitter involved in learning and memory. In addition to Alzheimer's disease, this compound has also been studied for its potential in treating Parkinson's disease, Huntington's disease, and multiple sclerosis.
属性
IUPAC Name |
3,5-dimethyl-N-(3-morpholin-4-ylpropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-18-10-16-11-19(2,13-18)15-20(12-16,14-18)17(23)21-4-3-5-22-6-8-24-9-7-22/h16H,3-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYDJJQIRXAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5499479.png)

![2-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5499485.png)
![N,N-dimethyl-7-(1H-pyrazol-3-ylcarbonyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499491.png)
![N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5499498.png)


![methyl 2-[5-(5-chloro-2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5499538.png)

![N-cyclopropyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5499547.png)
![2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile](/img/structure/B5499550.png)
![1-[(2,4,6-trichlorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5499574.png)

![2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5499593.png)